molecular formula C29H34N4O B11464201 2-(4-benzylpiperazin-1-yl)-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one

2-(4-benzylpiperazin-1-yl)-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11464201
M. Wt: 454.6 g/mol
InChI Key: HNEASRCXELXWAY-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzylpiperazine moiety, and a propan-2-ylphenyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a benzyl halide.

    Attachment of the Propan-2-ylphenyl Group: The propan-2-ylphenyl group can be attached through Friedel-Crafts alkylation reactions, where an isopropylbenzene derivative reacts with the quinazolinone core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the benzylpiperazine moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone: Shares the benzylpiperazine moiety but differs in the core structure.

    4-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)butanamide: Contains a similar benzylpiperazine group but has a different functional group attached.

    7-(4-benzylpiperazin-1-yl)-4-methyl-2-phenylquinazolin-5(6H)-one: Similar quinazolinone core but with different substituents.

Uniqueness

2-(4-benzylpiperazin-1-yl)-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C29H34N4O

Molecular Weight

454.6 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-methyl-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C29H34N4O/c1-20(2)23-9-11-24(12-10-23)25-17-26-28(27(34)18-25)21(3)30-29(31-26)33-15-13-32(14-16-33)19-22-7-5-4-6-8-22/h4-12,20,25H,13-19H2,1-3H3

InChI Key

HNEASRCXELXWAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CC(CC2=O)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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